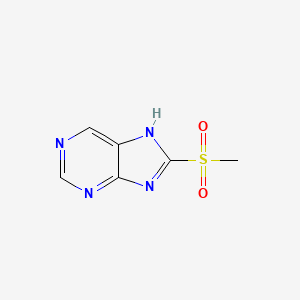

8-methylsulfonyl-7H-purine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methylsulfonyl-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c1-13(11,12)6-9-4-2-7-3-8-5(4)10-6/h2-3H,1H3,(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDLELCXTCJCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=NC=NC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286522 | |

| Record name | 8-methylsulfonyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10179-91-6 | |

| Record name | NSC46317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-methylsulfonyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Properties of 8 Methylsulfonyl 7h Purine

Synthetic Routes and Methodologies

A specific, detailed synthetic protocol for 8-methylsulfonyl-7H-purine is not extensively documented in readily available literature. However, a highly plausible and established route involves the oxidation of its corresponding thio-precursor, 8-methylthio-7H-purine (also known as 8-methylsulfanyl-7H-purine). This method is analogous to the well-documented synthesis of 6-methylsulfonylpurine derivatives. researchgate.netnih.gov

The general two-step approach is as follows:

Formation of the Thioether: The synthesis would begin with a suitable purine (B94841) precursor to generate 8-methylthio-7H-purine (CAS 33426-53-8). alfa-chemistry.com

Oxidation: The 8-methylthio group is then oxidized to the corresponding sulfone. Common oxidizing agents used for this type of transformation on the purine core include magnesium monoperoxyphthalate (MMPP) or hydrogen peroxide. nih.govoup.com The oxidation activates the substituent, transforming the methylthio group into the highly effective methylsulfonyl leaving group. researchgate.netnih.govoup.com

This oxidation step is critical as it significantly enhances the electrophilicity of the C8 carbon, preparing the molecule for subsequent functionalization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These identifiers are crucial for the unambiguous classification and database retrieval of the compound.

| Property | Value | Source |

| IUPAC Name | 8-(methylsulfonyl)-7H-purine | Cheméo |

| CAS Number | 10179-91-6 | Cheméo |

| Molecular Formula | C₆H₆N₄O₂S | Cheméo |

| Molecular Weight | 198.20 g/mol | Cheméo |

| Canonical SMILES | CS(=O)(=O)c1nc2ncncc2[nH]1 | Cheméo |

| InChI Key | JVDLELCXTCJCSN-UHFFFAOYSA-N | Cheméo |

Spectroscopic Characterization

While experimentally obtained spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show three distinct signals. The aromatic protons on the purine ring, H-2 and H-6, would appear as singlets in the downfield region, typically between δ 8.0 and 9.5 ppm. chemistrysteps.com The methyl protons of the sulfonyl group (–SO₂CH₃) would appear as a sharp singlet in the upfield region, likely around δ 3.0-3.5 ppm. chemistrysteps.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the six unique carbon atoms. The five carbons of the purine bicyclic system would resonate in the aromatic region (approximately δ 120-160 ppm). nih.gov The carbon of the methyl group would be found significantly upfield. Based on data for similar structures, the chemical shift of the C5 carbon can help distinguish between N7 and N9 tautomers or substituted isomers. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, sharp absorption bands corresponding to the sulfonyl group. Specifically, asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the ranges of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. Vibrations associated with the purine ring C=N, C=C, and C-N bonds would also be present.

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (198.20). umich.edu High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₆H₆N₄O₂S.

Chemical Reactivity and Transformation Mechanisms of 8 Methylsulfonyl 7h Purine

Nucleophilic Substitution Reactions on the Purine (B94841) Scaffold

Nucleophilic substitution is a cornerstone of purine chemistry, allowing for the introduction of a wide array of functional groups. The presence of the methylsulfonyl group at C-8 makes 8-methylsulfonyl-7H-purine a key intermediate for such modifications.

In neutral purine molecules, the inherent order of reactivity for nucleophilic substitution is generally C-8 > C-6 > C-2. deepdyve.com The 8-methylsulfonyl group is an excellent leaving group, which facilitates nucleophilic displacement reactions at the C-8 position. nih.gov This allows for the synthesis of various 8-substituted purine derivatives. For instance, treatment of protected 8-methylsulfonyladenosines with sodium cyanide in dimethylformamide readily displaces the methylsulfonyl group to yield the corresponding 8-cyanoadenosines. nih.gov

The reactivity of the different positions on the purine ring is highly dependent on the reaction conditions and the substitution pattern of the molecule. deepdyve.com While C-8 is highly activated by the methylsulfonyl group, other positions, such as C-6 and C-2, can also undergo nucleophilic attack, especially if they bear suitable leaving groups like halogens. wur.nl

| Purine State | Reactivity Order | Reference |

|---|---|---|

| Neutral | C-8 > C-6 > C-2 | deepdyve.com |

| Anionic (Basic Media) | C-6 > C-8 > C-2 | deepdyve.com |

The reactivity of the purine scaffold is significantly altered in strongly basic media. deepdyve.com Deprotonation of the imidazole (B134444) ring (at N-7 or N-9) results in the formation of an anionic species. This has a profound effect on the electrophilicity of the carbon atoms in the purine ring. In anionic purines, the reactivity sequence for nucleophilic substitution changes to C-6 > C-8 > 2. deepdyve.com The negative charge on the imidazole ring decreases the susceptibility of the C-8 position to nucleophilic attack. deepdyve.com Consequently, reactions that might selectively occur at C-8 under neutral conditions may proceed at C-6 in the presence of a strong base.

In strongly basic media, purines can undergo ring-opening reactions. deepdyve.comcdnsciencepub.com The functionalization at the C-8 position, as seen in this compound, can favor the opening of the imidazole ring. tcichemicals.com This type of transformation often proceeds through a mechanism known as SN(ANRORC), which stands for Nucleophilic Addition, Ring Opening, and Ring Closure. deepdyve.com

The process begins with the addition of a potent nucleophile (like an amide or hydroxide (B78521) ion) to an electrophilic carbon on the purine ring. This addition leads to the cleavage of a bond within the ring, resulting in a ring-opened intermediate. deepdyve.com This intermediate can then undergo recyclization to form either the original purine scaffold with a new substituent or a rearranged, isomeric heterocyclic system. deepdyve.comcdnsciencepub.com For example, the reaction of some purine derivatives with hydroxide ions can initiate an attack at C-2, leading to the cleavage of the N(1)-C(2) bond and subsequent ring closure. wur.nl These pathways provide a route to purine derivatives that are not accessible through direct substitution reactions.

Electrophilic Reactions and Substituent Effects

Direct electrophilic substitution on the purine ring is generally challenging due to the electron-deficient nature of the heteroaromatic system. Such reactions typically require the presence of activating, electron-donating groups and often occur at the C-8 position. deepdyve.com

For a molecule like this compound, which is further deactivated by the electron-withdrawing sulfonyl group, direct electrophilic attack is unfavorable. However, the C-8 position can be made to react with electrophiles through prior metallation. Regioselective lithiation at C-8 can generate a purine carbanion, which then acts as a nucleophile. rsc.org Interestingly, the reaction of such a C-8 carbanion with the electrophilic fluorinating agent N-fluorobenzenesulfonimide (NFSI) did not yield the expected 8-fluoro purine. Instead, it resulted in the formation of an 8-phenylsulfonyl purine derivative, suggesting a single electron transfer (SET) mechanism rather than a standard nucleophilic substitution on the electrophile. rsc.org

Substituent effects play a critical role in directing electrophilic attack. For instance, in studies of 8-pyridylpurines, alkylation (an electrophilic substitution) with methyl iodide was found to be influenced by the position of the nitrogen in the pyridyl substituent and other groups on the purine ring. wikipedia.org This highlights how existing substituents dictate the regioselectivity of electrophilic reactions on the purine system.

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl group is not only a good leaving group but can also undergo transformations itself, primarily through reduction.

The reductive cleavage of sulfones, known as desulfonylation, is a key transformation that replaces a carbon-sulfur bond with a carbon-hydrogen bond. wikipedia.org This provides a method to remove the sulfonyl group from this compound, yielding the parent 7H-purine. Several reagents are effective for this purpose.

Common methods for reductive desulfonylation include the use of:

Active metals or metal amalgams : Sodium amalgam (Na/Hg) and aluminum amalgam (Al/Hg) are classical reagents for this transformation. wikipedia.org

Dissolving metal reductions : Alkali metals like sodium or lithium in liquid ammonia (B1221849) can also be employed. strath.ac.uk

Metal salts : Samarium(II) iodide (SmI₂) is a powerful single-electron transfer agent used for the reductive cleavage of sulfones. strath.ac.uk

Neutral organic electron donors : More recently, powerful neutral organic "super-electron-donor" reagents have been developed that can cleave sulfones under milder conditions. strath.ac.uknih.gov

The general mechanism for metal-based reductions involves electron transfer to the sulfone, which then fragments to a sulfinate anion and an organic radical. The radical is subsequently reduced and protonated to give the final alkane product. wikipedia.org

Catalytic hydrogenation is another fundamental reduction technique, typically employing catalysts like palladium, platinum, or nickel to add hydrogen across double or triple bonds. tcichemicals.comwikipedia.orgchemistrytalk.org While highly effective for saturating alkenes, alkynes, and, under more forcing conditions, aromatic rings, its application for the direct reductive cleavage of a stable C-SO₂R bond on a purine ring is less common than specific desulfonylation methods. wikipedia.orgchemistrytalk.org

Elimination reactions involving the sulfonyl group are also possible, most notably in the Julia olefination. This reaction requires a β-hydroxy or β-acyloxy sulfone to undergo reductive elimination to form an alkene. wikipedia.org This specific pathway is not directly applicable to this compound itself but is a relevant transformation of derivative sulfones.

| Reagent Class | Specific Examples | Reaction Type | Reference |

|---|---|---|---|

| Metal Amalgams | Sodium Amalgam (Na/Hg), Aluminum Amalgam (Al/Hg) | Reductive Cleavage | wikipedia.org |

| Metal Salts | Samarium(II) Iodide (SmI₂) | Reductive Cleavage (SET) | strath.ac.uk |

| Organic Electron Donors | Bisimidazolylidenes | Reductive Cleavage (SET) | strath.ac.uknih.gov |

| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni catalyst | Hydrogenation | tcichemicals.comwikipedia.orgchemistrytalk.org |

Interconversion with Thioether and Sulfoxide (B87167) Analogues

The 8-methylsulfonyl group in this compound represents the highest oxidation state of sulfur in this series of analogues. The interconversion between the thioether, sulfoxide, and sulfone forms is a critical aspect of its chemistry, primarily involving controlled oxidation reactions. The precursor, 8-methylthio-7H-purine, can be sequentially oxidized to form the corresponding sulfoxide and then the sulfone.

The initial oxidation of the thioether (a sulfide) to the sulfoxide is the first step in this transformation. This can be achieved using a variety of oxidizing agents under controlled conditions. Further oxidation of the sulfoxide yields the sulfone, this compound. For instance, the oxidation of 2-amino-8-methylthiopurine has been successfully carried out using aqueous chlorine to yield 2-amino-8-methylsulfonylpurine rsc.org. While specific reagents for the stepwise oxidation of 8-methylthio-7H-purine itself are not detailed in the provided search results, general methods for sulfide (B99878) to sulfone oxidation are well-established in organic chemistry.

The progress of these oxidation reactions can be monitored using spectroscopic methods. A study on the oxidation of a 6-methylthiopurine derivative provided clear distinctions in the spectroscopic data for the thioether, sulfoxide, and sulfone forms, which can be extrapolated to the 8-substituted analogues nih.gov.

Table 1: Spectroscopic Shifts for Sulfur Oxidation States in Purine Derivatives nih.gov

| Oxidation State | Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Infrared (IR, cm-1) |

| Thioether | -S-CH₃ | ~2.73 | ~11.84 | Not specified |

| Sulfoxide | -SO-CH₃ | ~3.12 | ~38.80 | ~1071 (S=O stretch) |

| Sulfone | -SO₂-CH₃ | ~3.47 | ~41.11 | ~1300 & 1071 (asymmetric & symmetric SO₂ stretch) |

The reduction of the sulfone back to the sulfoxide or thioether is a less commonly described transformation for this specific compound in the provided literature. However, such reductions are chemically feasible, typically requiring strong reducing agents. The primary utility of the 8-methylsulfonyl group lies in its ability to act as a good leaving group, making the oxidation from thioether the more synthetically relevant transformation.

Derivatization and Scaffold Diversification

The 8-methylsulfonyl group is a powerful tool for the derivatization of the purine scaffold. As a potent electron-withdrawing group, it activates the C8 position of the purine ring, making it susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of a wide array of functional groups, enabling significant diversification of the purine core for various research applications. The methylsulfonyl moiety is an excellent leaving group, superior to halogens in many instances, facilitating displacement by a range of nucleophiles wur.nlresearchgate.net.

The activated C8 position of this compound is a prime site for amination reactions. The sulfonyl group can be displaced by primary or secondary amines under suitable conditions to yield 8-aminopurine derivatives. This direct amination is a key method for introducing nitrogen-based substituents. Reviews on purine chemistry confirm that amination is a viable and important modification of the purine nucleus rsc.orgrsc.orgresearchgate.net.

Condensation reactions also play a crucial role in derivatizing the purine scaffold, often involving the formation of a new ring or the introduction of a complex side chain. For example, a synthetic pathway for purinone derivatives involves the reaction of an acid chloride with an aniline (B41778) to form an amide, which is then cyclized acs.org. While this example doesn't start from this compound, it illustrates the principle of using condensation reactions to build upon the purine structure. The reactivity of the 8-methylsulfonyl derivative allows it to be a precursor for such transformations, potentially by first converting it to an intermediate that can undergo condensation. For instance, displacement of the sulfonyl group by a nucleophile containing a secondary functional group can set the stage for a subsequent intramolecular condensation. The synthesis of complex imidazopurine derivatives often involves condensation reactions as a key step evitachem.com.

Table 2: Examples of Nucleophilic Substitution at C8 of Purine Derivatives

| Starting Material Type | Nucleophile | Product Type | Significance | Reference |

| 8-Methylsulfonylpurine nucleoside | Carbon nucleophiles (e.g., malononitrile) | 8-C-substituted purine nucleoside | Demonstrates the sulfonyl group as an effective leaving group for C-C bond formation. | wur.nl |

| 6-Methylsulfonylpurine riboside | Carbanions (from diethyl malonate, etc.) | 6-C-substituted purine nucleosides | Highlights the general utility of sulfonyl groups in purine chemistry for scaffold diversification. | researchgate.net |

| Purine derivative | Amines | Aminopurine | A fundamental transformation for introducing nitrogen substituents. | rsc.orgrsc.orgresearchgate.net |

Functionalization through Diazotization and Coupling

Functionalization via diazotization and coupling reactions is a well-established strategy for modifying purines, allowing for the introduction of aryl groups and other functionalities rsc.orgrsc.orgresearchgate.netresearchgate.net. This process, however, typically begins with an aminopurine derivative rather than a sulfonyl-substituted one.

The synthetic pathway to achieve such a transformation starting from this compound would logically involve a two-step process:

Amination: First, the 8-methylsulfonyl group is displaced by an amino group via nucleophilic substitution, as described in the previous section, to yield 8-amino-7H-purine.

Diazotization and Coupling: The resulting 8-amino-7H-purine can then be treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a reactive diazonium salt. This intermediate is generally not isolated but is used in situ in coupling reactions.

A study has shown that diazo coupling can occur selectively at the C8 position of purine derivatives to yield 8-arylazo compounds nih.gov. These azo compounds can be valuable as dyes or as precursors for further chemical transformations. The versatility of diazonium chemistry allows for a range of subsequent reactions, including Sandmeyer-type reactions to introduce halogens or cyano groups, or coupling with electron-rich aromatic compounds to form biaryl systems. This indirect route, leveraging the excellent leaving group ability of the sulfonyl group to first install a reactive amino handle, significantly broadens the scope of accessible derivatives from the this compound scaffold.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of organic molecules by probing the interaction of electromagnetic radiation with the compound.

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of related purine and sulfonyl-containing compounds. pdx.eduoregonstate.edumdpi.comresearchgate.netpitt.edu

The ¹H NMR spectrum is expected to show distinct signals for the protons on the purine ring and the methyl group. The protons on the purine core (H-2 and H-6) are anticipated to appear in the aromatic region, typically downfield due to the deshielding effects of the heterocyclic ring system. mdpi.comhmdb.ca The N-H proton of the imidazole ring would likely appear as a broad signal. The methyl protons of the sulfonyl group are expected to be a sharp singlet, with a chemical shift influenced by the electron-withdrawing nature of the SO₂ group.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbons of the purine ring are expected to resonate in the range of approximately 115-160 ppm. oregonstate.eduresearchgate.net The C-8 carbon, directly attached to the electron-withdrawing sulfonyl group, would likely be shifted significantly downfield. The methyl carbon of the sulfonyl group is expected to appear at a higher field.

¹⁵N NMR spectroscopy can provide valuable insight into the electronic environment of the nitrogen atoms within the purine's bicyclic structure. researchgate.netresearchgate.net Purine itself displays a wide range of nitrogen chemical shifts, and these are sensitive to substitution and solvent effects. researchgate.net The four distinct nitrogen atoms in the this compound ring would be expected to produce four separate signals, with their precise chemical shifts dependent on their specific bonding environment and the tautomeric form present in the solution. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| Purine C-H (H-2, H-6) | 8.0 - 9.0 | In the aromatic region, specific shifts depend on the final electronic environment. |

| Imidazole N-H | Variable, likely broad | Position is dependent on solvent, concentration, and temperature. |

| SO₂-CH₃ (protons) | 3.0 - 3.5 | Singlet, shifted downfield by the adjacent sulfonyl group. |

| Purine C (C-2, C-4, C-5, C-6) | 115 - 160 | Typical range for purine carbons. researchgate.net |

| Purine C-8 | >155 | Expected to be the most downfield purine carbon due to attachment to the SO₂ group. |

| SO₂-CH₃ (carbon) | 40 - 50 | Typical range for a methyl group attached to a sulfonyl group. |

Vibrational spectroscopy, including both IR and Raman techniques, provides a "fingerprint" of the functional groups present in a molecule. mt.comgoogleapis.com These two methods are often complementary, as some vibrational modes may be more prominent in one technique than the other. mt.com

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the purine ring system and the methylsulfonyl group. The purine ring would exhibit a series of complex stretching and bending vibrations. C-H stretching vibrations for the aromatic purine ring are expected above 3000 cm⁻¹. N-H stretching of the imidazole ring would likely be observed as a broad band in the region of 3200-3500 cm⁻¹. The C=N and C=C stretching vibrations within the purine ring typically appear in the 1400-1650 cm⁻¹ region.

The methylsulfonyl group has very strong and characteristic stretching vibrations. The asymmetric and symmetric S=O stretching modes are expected to be prominent in the IR spectrum, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The S-C stretching vibration would appear at a lower frequency. Raman spectroscopy would also be useful for observing the vibrations of the purine ring, particularly the symmetric breathing modes. nih.govspectroscopyonline.com

Table 2: Expected IR and Raman Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (imidazole) | Stretching | 3200 - 3500 (broad) | IR |

| C-H (purine) | Stretching | 3000 - 3100 | IR, Raman |

| C=N, C=C (purine ring) | Stretching | 1400 - 1650 | IR, Raman |

| S=O (sulfonyl) | Asymmetric Stretching | 1350 - 1300 (strong) | IR |

| S=O (sulfonyl) | Symmetric Stretching | 1160 - 1140 (strong) | IR |

| C-N (purine ring) | Stretching | 1250 - 1350 | IR, Raman |

| Purine Ring | Ring Bending/Breathing | 600 - 1000 | IR, Raman |

UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org The purine ring system contains both π electrons and non-bonding (n) electrons on the nitrogen atoms, which gives rise to characteristic π → π* and n → π* transitions. researchgate.net

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, likely below 300 nm. These absorptions correspond to the π → π* transitions of the conjugated purine system. The presence of the electron-withdrawing methylsulfonyl group at the C-8 position can influence the energy of these transitions, potentially causing a shift in the absorption maxima (λmax) compared to unsubstituted purine. researchgate.net The weaker n → π* transitions, arising from the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital, may also be present but could be obscured by the more intense π → π* bands. researchgate.net The electronic properties are also influenced by proton-coupled electron transfer processes, which can be significant in purine systems. nih.gov

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. acdlabs.comlibretexts.org For this compound (C₆H₆N₄O₂S), the calculated monoisotopic mass is approximately 198.02 Da. In a high-resolution mass spectrum (HRMS), this would allow for the determination of the elemental composition with high accuracy. nih.govresearchgate.net

The fragmentation pattern in the mass spectrum would provide structural information. The molecular ion peak (M⁺) would be expected at m/z 198. Common fragmentation pathways for purine derivatives often involve the cleavage of the substituent and fragmentation of the heterocyclic rings. umich.edu For this compound, likely fragmentation would include the loss of the methylsulfonyl group (•SO₂CH₃, 79 Da) or parts of it, such as SO₂ (64 Da) or a methyl radical (•CH₃, 15 Da). Subsequent fragmentation of the purine ring would lead to smaller charged fragments.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure/Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 198 |

| [M - CH₃]⁺ | Loss of a methyl radical | 183 |

| [M - SO₂]⁺ | Loss of sulfur dioxide | 134 |

| [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical | 119 |

| C₅H₄N₄⁺ | Purine cation radical (from cleavage of C-S bond) | 120 |

X-ray Crystallography and Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions

Beyond classical hydrogen bonds, weaker interactions such as C-H···N and C-H···O contacts are also expected to play a significant role in the crystal packing. Furthermore, π-π stacking interactions between the aromatic purine rings are a common feature in the crystal structures of such compounds, contributing to the stability of the lattice. The presence of the bulky and polar methylsulfonyl group at the 8-position is likely to influence the packing arrangement, potentially leading to unique supramolecular architectures compared to simpler purine derivatives. The interplay of these various interactions determines the final, most thermodynamically stable crystal form.

Computational and Quantum Chemical Analysis

To gain deeper insights into the molecular properties of this compound, computational and quantum chemical methods are invaluable. These theoretical approaches allow for the detailed investigation of its geometry, electronic structure, and reactivity.

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. arxiv.orgaps.orgchemrxiv.org For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This is often achieved using methods like Density Functional Theory (DFT). chemrxiv.org

Conformer analysis is also crucial, as the rotation around the C-S bond of the methylsulfonyl group can lead to different stable conformations. Each conformer would have a distinct energy and geometry, and identifying the global minimum energy conformer is essential for understanding the molecule's behavior. The relative energies of different conformers can provide information about the flexibility of the molecule.

Electronic Structure Calculations (HOMO-LUMO, Fukui Functions)

The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. researchgate.netirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. irjweb.com For this compound, the electron-withdrawing nature of the methylsulfonyl group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted purine.

Fukui functions are a concept within DFT that helps to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. nih.govscm.commdpi.com By calculating the Fukui functions for this compound, one can identify which atoms are most susceptible to reaction, providing valuable information for synthetic chemistry and drug design.

Table 1: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity | 3.85 eV |

| Chemical Hardness | 2.65 eV |

Note: These values are hypothetical and based on general trends for similar molecules.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometric parameters. libretexts.orgrug.nl For this compound, a PES could be constructed to explore the energy changes associated with specific molecular motions, such as the rotation of the methylsulfonyl group or the tautomerization of the purine ring. The PES can reveal the energy barriers between different conformations and identify transition states, which are crucial for understanding reaction mechanisms and molecular dynamics. nih.gov

Topological Analysis (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule. chemrxiv.orgijnc.irnih.gov It allows for the characterization of chemical bonds and non-covalent interactions based on the topology of the electron density. For this compound, QTAIM analysis could be used to quantify the strength of the various hydrogen bonds and other weak interactions that are likely to be present in its crystal structure, providing a more detailed picture of the forces holding the crystal together.

Advanced Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. For a compound like this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide valuable information about its thermal stability, melting point, and decomposition behavior.

Studies on other purine derivatives, such as caffeine (B1668208) and theophylline, have shown that these compounds can exhibit complex thermal decomposition pathways. researchgate.netakjournals.comresearchgate.netscielo.brscielo.br TGA measures the change in mass of a sample as it is heated, indicating the temperatures at which decomposition occurs. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and crystallization, as well as the enthalpy changes associated with these processes. For this compound, such analyses would be crucial for determining its stability under different thermal conditions, which is important for its handling, storage, and potential applications. The presence of the methylsulfonyl group may influence its thermal stability compared to other purine derivatives.

Conclusion

8-Methylsulfonyl-7H-purine is a synthetically valuable purine (B94841) derivative. While its direct synthesis and biological profile are not extensively detailed in the literature, its preparation is logically achieved through the oxidation of 8-methylthio-7H-purine. The compound's key feature is the methylsulfonyl group at the C8 position, which acts as an excellent leaving group in nucleophilic aromatic substitution reactions. This reactivity establishes this compound as a potent intermediate for the creation of diverse 8-substituted purine libraries, which are of high interest for medicinal chemistry research and the discovery of novel bioactive compounds.

An in-depth examination of the synthetic strategies for producing this compound and its related analogues reveals a multi-faceted approach, beginning with the fundamental construction of the purine core and culminating in the specific installation and further functionalization of the key methylsulfonyl group. These methodologies are crucial for creating a diverse range of purine derivatives for further study.

Molecular Interactions and Mechanistic Insights of 8 Methylsulfonyl 7h Purine

Mechanistic Investigations of Molecular Action in vitro

Enzyme Inhibition Mechanism Studies

The purine (B94841) scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous enzyme inhibitors, particularly those targeting ATP-binding sites in kinases. nih.gov Modifications at the C8 position are a common strategy to modulate the potency and selectivity of these inhibitors.

Research on various 8-substituted purine analogues has shown that the nature of the C8 substituent is a key determinant of biological activity. For instance, different 8-substituted derivatives of adenosine (B11128) monophosphate (AMP) and inosine (B1671953) monophosphate (IMP) act as competitive inhibitors of E. coli IMP dehydrogenase, with inhibitory potency correlating with the electron-withdrawing capacity of the substituent. nih.gov Similarly, 8-substituted purinones have been developed as inhibitors of protein kinase CK2 and FLT3 kinase, where the C8 group influences binding within the enzyme's active site. jst.go.jpmdpi.com

For 8-methylsulfonyl-7H-purine, the methylsulfonyl group would be expected to influence enzyme binding in several ways:

Steric Hindrance: The bulk of the methylsulfonyl group could either facilitate or hinder binding, depending on the topology of the target enzyme's active site. In some cases, bulky C8 groups have been found to prevent optimal binding by hindering the necessary rotation around the glycosidic bond, thereby reducing inhibitory effectiveness against enzymes like purine nucleoside phosphorylase. nih.gov

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially forming strong interactions with hydrogen bond donor residues (e.g., lysine (B10760008) or arginine) in an active site.

Electronic Effects: As a strong electron-withdrawing group, the methylsulfonyl moiety would alter the electron distribution of the purine ring system, which can affect key interactions, such as π-π stacking with aromatic residues (e.g., phenylalanine) in the binding pocket.

A typical initial investigation would involve screening the compound against a panel of enzymes, particularly protein kinases, to determine its inhibitory profile.

Interactive Data Table: Hypothetical Kinase Inhibition Profile

The following table illustrates the type of data that would be generated from an in vitro kinase inhibition screening for this compound, presented as IC₅₀ values (the concentration required for 50% inhibition).

Data is hypothetical and for illustrative purposes only.

| Kinase Target | IC₅₀ (µM) | Inhibition (%) at 10 µM |

| CDK9 | 1.5 | 92% |

| FLT3 | 8.2 | 61% |

| Pim-1 | > 50 | 15% |

| CK2 | 25.7 | 33% |

| IMPDH | > 50 | < 10% |

Interactions with Nucleic Acids and DNA/RNA Modification

Substituents at the C8 position of purine nucleosides are known to have a profound influence on the structure of nucleic acids. nih.gov The most significant effect is on the conformational preference around the N-glycosidic bond that connects the purine base to the sugar moiety.

In standard B-form DNA, purine nucleosides predominantly adopt an anti conformation. However, the presence of a bulky substituent at the C8 position creates steric repulsion with the sugar ring, forcing the nucleoside into a syn conformation. pnas.orgnih.gov This conformational shift is a potent driver for the transition of right-handed B-DNA into the left-handed Z-DNA helix, particularly within sequences of alternating purines and pyrimidines (e.g., d(CG)n). nih.govrsc.org Studies on 8-methyl, 8-bromo, and 8-aryl guanine (B1146940) adducts have extensively documented their ability to stabilize Z-DNA. nih.govrsc.org

Given that the methylsulfonyl group is sterically demanding, it is highly probable that an 8-methylsulfonyl-purine nucleoside would strongly favor the syn conformation. This property would make it a valuable chemical tool for inducing and studying non-canonical nucleic acid structures. While C8 substitution does not typically alter the fundamental Watson-Crick hydrogen bonding patterns, the resulting local and global structural changes can significantly impact DNA-protein interactions and biological function. nih.govacs.orgmdpi.com

Interactive Data Table: Hypothetical B-DNA to Z-DNA Transition Analysis

This table illustrates how the incorporation of a modified nucleoside like 8-methylsulfonyl-deoxyguanosine (8-SO₂CH₃-dG) into a DNA oligomer could affect its transition from B-form to Z-form, as measured by the midpoint salt concentration (in M NaCl) required for the transition.

Data is hypothetical and for illustrative purposes only.

| Oligonucleotide Sequence | Modification | B-Z Transition Midpoint (M NaCl) | Predominant Conformation at 1 M NaCl |

| d(CGCGCGCG)₂ | None (unmodified dG) | 2.5 | B-DNA |

| d(CGC[8-Br-dG]CGCG)₂ | 8-Bromo-deoxyguanosine | 0.7 | Z-DNA |

| d(CGC[8-SO₂CH₃-dG]CGCG)₂ | 8-Methylsulfonyl-deoxyguanosine | < 0.1 | Z-DNA |

Conformational Analysis and Dynamic Behavior

The dominant conformational feature of an 8-substituted purine nucleoside is the torsional angle of the N-glycosidic bond, which defines the syn and anti states. The dynamic equilibrium between these states is a central focus of conformational analysis.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are primary tools for this analysis. Carbon-13 NMR studies have established characteristic chemical shifts that correlate with the syn conformation in 8-substituted purine nucleosides. acs.org CD spectroscopy also shows distinct spectral profiles for syn versus anti conformers, allowing for qualitative and sometimes quantitative assessment of the conformational preference. nih.govnih.gov

Computational modeling , particularly molecular dynamics (MD) simulations , provides deeper insight into the dynamic behavior. nih.gov MD simulations can be used to:

Calculate the potential energy surface for rotation around the glycosidic bond.

Determine the relative populations and free energy differences between the syn and anti states.

Analyze the stability of the conformers and their impact on the local structure and dynamics of a DNA or RNA duplex.

For this compound (in its nucleoside form), the bulky and polar nature of the substituent would be expected to create a high energy barrier for rotation from syn to anti, effectively locking the conformation in the syn state.

Interactive Data Table: Hypothetical Conformational Energy Profile

This table summarizes fictional computational results for the conformational analysis of 8-methylsulfonyl-deoxyadenosine compared to its natural counterpart.

Data is hypothetical and for illustrative purposes only.

| Compound | Method | ΔG (°anti → syn) (kcal/mol) | Predicted Population (syn) |

| 2'-Deoxyadenosine | MD Simulation | +2.1 | ~3% |

| 8-Methylsulfonyl-deoxyadenosine | MD Simulation | -5.8 | >99% |

Advanced Research Perspectives and Applications in Chemical Biology

Development of 8-Methylsulfonyl-7H-Purine Based Molecular Probes

Molecular probes are essential tools in chemical biology for visualizing and quantifying biological processes. The development of probes based on the this compound scaffold holds promise due to the modifiable nature of the purine (B94841) ring and the influence of the 8-substituent on its chemical and photophysical properties.

Fluorescent Purine Analogues for Microenvironment Sensing

Fluorescent nucleoside analogs are powerful tools for probing the structure, dynamics, and interactions of nucleic acids and proteins. While specific studies on the fluorescence of this compound are not extensively documented, the photophysical properties of other 8-substituted purine analogs provide a strong rationale for its potential in this area. For instance, 8-azapurines have been shown to exhibit fluorescence, with their emission properties being sensitive to their environment. nih.govnih.gov This suggests that the introduction of a methylsulfonyl group, an electron-withdrawing moiety, could modulate the fluorescent properties of the purine core, potentially leading to environmentally sensitive probes.

The development of fluorescent purine analogues often involves the introduction of fluorophores at the 8-position. These modified nucleosides can then be incorporated into DNA or RNA to study nucleic acid dynamics and interactions. The sensitivity of such probes to the microenvironment, including polarity and viscosity, allows for the real-time monitoring of cellular processes. It is conceivable that synthetic strategies could be employed to functionalize the methylsulfonyl group or other positions of the this compound core with fluorophores to create novel sensors.

Table 1: Comparison of Photophysical Properties of Selected 8-Substituted Purine Analogues

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Feature |

| 8-Azaadenosine | Not specified | Not specified | 0.06 (as neutral species) | Strong emitter in its neutral form nih.gov |

| 8-Azaguanosine | Not specified | Not specified | 0.55 (from anionic species) | Fluorescence originates from its anionic species nih.gov |

| 8-Azainosine | Not specified | Not specified | 0.02 (from anionic species) | Weakly fluorescent nih.gov |

Note: Data for this compound is not currently available and is included here as a prospective candidate for future research.

Bioconjugation Strategies for Cellular Studies

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a stable hybrid. The sulfonyl group in this compound presents a potential handle for various bioconjugation strategies. While direct bioconjugation studies on this specific compound are limited, the reactivity of sulfonyl-containing molecules is well-established in chemical biology. For instance, sulfonyl fluorides are known to react with specific amino acid residues in proteins, enabling covalent labeling.

Furthermore, strategies involving sulfonyl acrylates have been developed for the regioselective modification of proteins, specifically targeting lysine (B10760008) residues. nih.govcam.ac.uk This suggests that the methylsulfonyl group on the purine ring could be chemically modified to introduce reactive functionalities suitable for bioconjugation to proteins or other biomolecules. Such bioconjugates could be invaluable for cellular studies, including pull-down assays to identify binding partners, and for cellular imaging when linked to a reporter molecule.

Role in Fundamental Biological Pathway Elucidation in vitro

Understanding the intricate network of biological pathways is a central goal of molecular and cellular biology. Purine analogs have historically played a crucial role as antimetabolites to interfere with and study these pathways. wikipedia.org this compound, as a modified purine, has the potential to serve as a valuable tool for the in vitro elucidation of fundamental biological processes, particularly those involving purine metabolism and protein function.

Investigating Enzyme-Substrate Interactions in Purine Metabolism Pathways

The purine metabolism pathway is a complex network of enzymatic reactions responsible for the synthesis, degradation, and salvage of purines. utah.edunih.govnih.gov Enzymes within this pathway are critical for cellular function, and their dysregulation is associated with various diseases. Purine analogs can act as substrates or inhibitors of these enzymes, providing insights into their mechanisms and roles.

The 8-position of the purine ring is a site of interaction for several enzymes in this pathway. For example, 8-substituted guanosine (B1672433) and guanine (B1146940) derivatives have been shown to inhibit purine nucleoside phosphorylase (PNPase). researchgate.netnih.gov The bulky and electron-withdrawing nature of the methylsulfonyl group at this position could influence the binding of this compound to the active sites of purine-metabolizing enzymes. In vitro kinetic assays with purified enzymes such as PNPase, xanthine (B1682287) oxidase, and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) could reveal whether this compound acts as a substrate, a competitive inhibitor, or an allosteric modulator. Such studies would be instrumental in mapping the substrate specificity and active site architecture of these crucial enzymes.

Table 2: Examples of 8-Substituted Purines as Modulators of Purine Metabolizing Enzymes

| Compound | Target Enzyme | Effect |

| 8-Aminoguanine | Purine Nucleoside Phosphorylase (PNPase) | Inhibition researchgate.netnih.gov |

| 8-Phenylhypoxanthine | Xanthine Oxidase | Reversible Inhibition researchgate.net |

| 8-Azaguanine | Not specified | Antimetabolite, incorporates into RNA medchemexpress.comnih.gov |

Modulation of Protein Function at a Molecular Level

Beyond metabolic enzymes, purines and their derivatives are recognized as important ligands for a wide range of proteins, including kinases, G-protein-coupled receptors (GPCRs), and transcription factors. The substitution at the 8-position can significantly alter the binding affinity and selectivity of a purine analog for its protein target.

The methylsulfonyl group, with its distinct size, polarity, and hydrogen-bonding capabilities, could confer novel protein binding properties to the this compound scaffold. For example, in the context of protein kinases, which utilize ATP (an adenine (B156593) derivative) as a substrate, 8-substituted purines could be explored as potential inhibitors. By occupying the ATP-binding pocket, these analogs can modulate kinase activity and downstream signaling pathways. Investigating the effect of this compound on a panel of kinases in vitro could identify novel modulators of protein function and provide a starting point for the development of more potent and selective chemical probes.

Chemical Tools for Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems as a whole. Chemical tools, such as small molecule probes, are indispensable in this field for perturbing and observing these systems in a controlled manner. This compound, with its potential to interact with various biological targets, could serve as a valuable chemical tool for systems-level investigations.

By systematically profiling the interactions of this compound with the proteome, for instance through chemical proteomics approaches, researchers could identify its cellular targets. This "target deconvolution" is a critical step in understanding the mechanism of action of a small molecule. Once the targets are known, the compound can be used to perturb specific nodes within cellular networks, and the downstream effects can be monitored using high-throughput technologies such as transcriptomics, proteomics, and metabolomics. This approach allows for the construction of network models and provides a more holistic understanding of cellular function. The unique chemical properties imparted by the 8-methylsulfonyl group make this purine derivative a promising candidate for development into a highly specific and potent chemical tool for dissecting complex biological systems.

High-Throughput Screening Library Development

The development of high-throughput screening (HTS) libraries is a critical component of modern drug discovery, enabling the rapid screening of vast numbers of compounds to identify novel bioactive molecules. Purine derivatives are frequently incorporated into these libraries due to their proven track record as privileged structures that can interact with a wide range of biological targets. eurekaselect.com The inclusion of this compound and analogous compounds in HTS libraries is driven by the unique properties conferred by the methylsulfonyl group.

The sulfonyl moiety is a valuable functional group in medicinal chemistry, known to enhance the pharmacological profile of drug candidates. nih.govresearchgate.net Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can significantly influence a molecule's interaction with protein targets. researchgate.net In the context of an HTS library, the presence of the 8-methylsulfonyl group on the purine core can lead to several advantageous properties:

Modulation of Physicochemical Properties: The sulfonyl group can improve the aqueous solubility of the purine scaffold, a crucial factor for assay compatibility and downstream bioavailability. researchgate.net

Enhanced Target Binding: As a potent hydrogen bond acceptor, the sulfonyl group can form strong interactions with amino acid residues in the binding sites of target proteins, such as kinases and metabolic enzymes. nih.gov

Metabolic Stability: The introduction of a sulfonyl group can block sites of metabolic oxidation, thereby increasing the metabolic stability and prolonging the half-life of the compound. researchgate.net

The strategic inclusion of sulfonyl-containing purines like this compound in HTS libraries allows for the exploration of a unique chemical space. These libraries can be designed to target specific protein families where the sulfonyl group's properties are anticipated to be beneficial. For instance, in kinase inhibitor screening, the hydrogen bonding capacity of the sulfonyl group can be exploited to achieve high affinity and selectivity.

Below is a representative table of purine derivatives and related heterocyclic compounds that could be included in a focused HTS library designed to explore the chemical space around this compound.

| Compound ID | Scaffold | R1 | R2 | R3 | R4 |

| PUR-001 | 7H-Purine | H | H | SO2CH3 | H |

| PUR-002 | 7H-Purine | Cl | NH2 | SO2CH3 | H |

| PUR-003 | 7H-Purine | H | H | SO2Ph | H |

| PYR-001 | Pyrimidine (B1678525) | H | OH | H | SO2CH3 |

| IMD-001 | Imidazole (B134444) | H | NO2 | H | SO2CH3 |

This table is for illustrative purposes and represents a hypothetical selection of compounds for an HTS library.

Future Directions in Purine Chemical Biology Research

The field of purine chemical biology is continually evolving, with ongoing efforts to develop more sophisticated molecular tools and therapeutic agents. The unique characteristics of this compound position it as a valuable scaffold for future research endeavors, particularly in the areas of bioisosteric replacement, targeted covalent inhibition, and the development of chemical probes.

One promising future direction is the use of the methylsulfonyl group as a bioisostere for other functional groups, such as carboxylates or phosphates. researchgate.netwikipedia.org Bioisosteric replacement is a powerful strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. estranky.skcambridgemedchemconsulting.comnih.gov The tetrahedral geometry and hydrogen bonding capabilities of the sulfonyl group can mimic those of a phosphate (B84403) group, making this compound and its derivatives potential mimetics of nucleotides in the study of enzymes involved in purine metabolism and signaling. mdpi.com

Another exciting avenue of research is the development of targeted covalent inhibitors. The sulfonyl group can be further functionalized to include a reactive "warhead," such as a sulfonyl fluoride, which can form a covalent bond with a nearby nucleophilic residue in the target protein. acs.org This approach can lead to inhibitors with high potency and prolonged duration of action. The 8-position of the purine ring is a strategic location for the placement of such a reactive group, as it can project into the active site of many enzymes.

Furthermore, the synthesis of derivatives of this compound can contribute to the development of novel chemical probes to study purinergic signaling pathways. mdpi.com These pathways, mediated by purine nucleotides and nucleosides, are involved in a wide array of physiological processes, and their dysregulation is implicated in numerous diseases. mdpi.com Chemical probes based on the this compound scaffold could be designed to selectively modulate the activity of specific purinergic receptors or enzymes, thereby enabling a deeper understanding of their biological roles.

Future research in this area will likely focus on several key aspects:

Expansion of Chemical Diversity: The synthesis of a broader range of 8-sulfonylpurine derivatives with diverse substituents at other positions of the purine ring will be crucial to explore structure-activity relationships and identify compounds with optimized properties.

Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the cellular targets of this compound and its analogs will be essential for elucidating their mechanism of action.

In Vivo Evaluation: The progression of promising compounds from in vitro assays to in vivo models of disease will be a critical step in validating their therapeutic potential.

The continued exploration of the chemical biology of this compound and related compounds holds significant promise for the discovery of new scientific tools and the development of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-methylsulfonyl-7H-purine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, analogs like 8-(cyclohexylamino)purine derivatives are synthesized using cyclohexylamine in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine . Microwave-assisted synthesis (e.g., 25% yield for 8-methyl-9H-purine) offers efficiency for purine derivatives by reducing reaction times and enabling rapid library generation . Key factors include temperature control (60–100°C), solvent polarity, and stoichiometric ratios of sulfonylating agents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational methods:

- NMR : 1H/13C NMR to confirm substitution patterns (e.g., methylsulfonyl group at C8 and purine core protons) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to validate molecular weight and fragmentation patterns .

- Computational Chemistry : Tools like HyperChem or GAMESS simulate electronic properties (e.g., charge distribution at N7/N9 positions) to predict reactivity .

- Thermal Analysis : Differential scanning calorimetry (DSC) assesses melting points and stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the scalability of this compound synthesis?

- Methodological Answer : Optimize via Design of Experiments (DoE):

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction rates. DMF may enhance nucleophilicity of sulfur-containing reagents .

- Catalyst Selection : Evaluate bases like K2CO3 or DBU for deprotonation efficiency. Triethylamine is common but may require higher equivalents for sulfonylations .

- Temperature Gradients : Use parallel reactors to test 50–120°C ranges. Microwave reactors achieve higher yields at lower temperatures (e.g., 80°C vs. conventional 100°C) .

- Scale-Up Challenges : Address exothermicity by gradual reagent addition and inert atmosphere (N2/Ar) to prevent oxidation .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with varying substituents at C2, C6, and C7. For example, replace methylsulfonyl with ethylsulfonyl or aryl groups to assess steric/electronic effects on bioactivity .

- Biological Assays : Test inhibitory activity against kinases or purinergic receptors using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets) and correlate with experimental IC50 values .

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under identical conditions (e.g., cell line, passage number, serum concentration) to rule out protocol variability .

- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers. For instance, conflicting IC50 values may arise from differences in assay pH or co-solvents (e.g., DMSO tolerance) .

- Orthogonal Validation : Confirm activity via alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Control Experiments : Test stability under assay conditions (e.g., HPLC monitoring for degradation) to ensure observed activity is compound-specific .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.